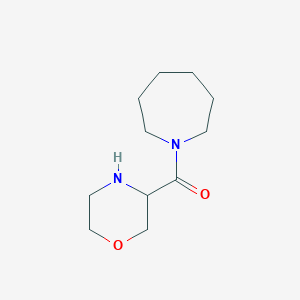
Azepan-1-yl(morpholin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl(morpholin-3-yl)methanone is a heterocyclic compound that belongs to the class of morpholines and azepanes It is characterized by the presence of both an azepane ring and a morpholine ring, linked by a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(morpholin-3-yl)methanone typically involves the reaction of azepane derivatives with morpholine derivatives under specific conditions. One common method involves the acylation of azepane with morpholin-3-ylmethanone using acylation reagents such as carbodiimides or ketenes . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, involving steps such as purification by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(morpholin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted azepane or morpholine derivatives.
Scientific Research Applications
Azepan-1-yl(morpholin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Azepan-1-yl(morpholin-3-yl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Azepan-1-yl(morpholin-3-yl)methanone: Characterized by the presence of both azepane and morpholine rings.
3-(Azepan-1-yl)propyloxy-linked benzothiazole derivative: Similar structure with a benzothiazole ring instead of a morpholine ring.
Pyrrolidin-1-yl(6-(5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone: Contains pyrrolidine and benzothiazole rings.
Uniqueness
This compound is unique due to its combination of azepane and morpholine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
azepan-1-yl(morpholin-3-yl)methanone |
InChI |
InChI=1S/C11H20N2O2/c14-11(10-9-15-8-5-12-10)13-6-3-1-2-4-7-13/h10,12H,1-9H2 |
InChI Key |
VWZURGPMGQTHHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















